Cas no 498-02-2 (Apocynin)

Apocynin is a potent antioxidant and NADPH oxidase inhibitor that effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress in various cellular systems. Its unique mechanism of action provides robust protection against inflammation, cell damage, and mitochondrial dysfunction, rendering it a valuable tool for scientific research and therapeutic applications.
Apocynin structure
Apocynin structure
Product Name:Apocynin
CAS No:498-02-2
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00008747
CID:37797
PubChem ID:2214
Update Time:2026-04-08

Apocynin Chemical and Physical Properties

Names and Identifiers

    • Acetovanillone
    • 4-Hydroxy-3-methoxyacetophenone
    • Apocynin
    • Acetovanillone~Apocynin
    • 4-Hydroxy-3-methoxybenzoic acid
    • 3-Methoxy-4-Hydroxy Acetophenone
    • 4'-Hydroxy-3'-methoxyacetophenone
    • 1-(4-Hydroxy-3-methoxyphenyl)ethanone
    • Acetovanillon
    • ACETOVANILLON(RG)
    • Acetoguaiacone
    • Acetoguaiacon
    • Apocynine
    • 4-Acetyl-2-methoxyphenol
    • Acetovanyllon
    • Acetovanilone
    • Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-
    • 3-Methoxy-4-hydroxyacetophenone
    • 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
    • 4-Hydroxy-3-methoxyphenyl methyl ketone
    • Acetophenone, 4'-hydroxy-3'-methoxy-
    • 4'-Hydroxy 3'-methoxyacetophenone
    • MLSMR
    • 4-Acetylguaiacol
    • SMR000752909
    • MLS001304972
    • 2-Methoxy 4-acetylphenol
    • MDL: MFCD00008747
    • Inchi: 1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3
    • InChI Key: DFYRUELUNQRZTB-UHFFFAOYSA-N
    • SMILES: COC1C(O)=CC=C(C(=O)C)C=1
    • BRN: 0637373

Computed Properties

  • Exact Mass: 166.06300
  • Monoisotopic Mass: 166.062994177 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.5
  • Molecular Weight: 166.17

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1708 (rough estimate)
  • Melting Point: 112-115 °C (lit.)
  • Boiling Point: 263-265 °C/17 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.5101 (estimate)
  • Solubility: 0.03 M
  • Water Partition Coefficient: Soluble in hot water
  • PSA: 46.53000
  • LogP: 1.60340
  • Solubility: Slightly soluble in water, soluble in ethanol, acetone, benzene, ether, chloroform.
  • Merck: 741
  • FEMA: 3737
  • λmax: 383(MeOH)(lit.)
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Apocynin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:AM8800000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

Apocynin Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Apocynin Pricemore >>

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Apocynin Production Method

Production Method 1

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Production Method 2

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Apocynin Raw materials

Apocynin Preparation Products

Apocynin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:498-02-2)apocynin
Order Number:LE1787;LE2472635;LE13346
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:41
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:498-02-2)Acetovanillone
Order Number:sfd17028
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:498-02-2)Acetovanillone
Order Number:BY010
Stock Status:in Stock
Quantity:25kg
Purity:99.00%
Pricing Information Last Updated:Monday, 4 March 2024 18:36
Price ($):面议
Email:sales@boyangpharm.com

Apocynin Spectrogram

13C NMR
13C NMR
1H NMR JEOL CDCl3
1H NMR

Additional information on Apocynin

Apocynin (CAS No. 498-02-2): A Promising Compound in Chemical Biology and Pharmaceutical Research

Apocynin (498-02-2), a naturally occurring polyphenolic compound derived from the bark of the Apicyprepes oblongifolia plant, has emerged as a critical molecule in chemical biology and drug discovery due to its multifaceted biological activities. Structurally characterized by its 1,4-naphthoquinone core and hydroxyl substituents, this compound exhibits potent antioxidant properties alongside intricate interactions with cellular signaling pathways. Recent advancements in analytical chemistry have enabled precise characterization of its molecular formula (C11H10O5) and molecular weight (210.18 g/mol), enhancing reproducibility in preclinical studies.

In the realm of pharmacological research, Apocynin (apocynin for inflammation studies) is renowned for its role as a selective inhibitor of NADPH oxidase (NADPH oxidase inhibitor Apocynin). This enzyme complex is central to reactive oxygen species (ROS) generation in immune cells, making Apocynin a pivotal tool for investigating oxidative stress mechanisms. A 2023 study published in Nature Immunology demonstrated that Apocynin (apocynin molecular mechanism) suppresses ROS production by targeting the p47phox subunit, thereby modulating neutrophil extracellular trap (NET) formation without compromising phagocyte function. Such specificity has positioned it as an ideal candidate for studying inflammatory disorders where excessive NETs contribute to pathogenesis.

The compound's anti-inflammatory effects have been extensively validated through apocynin clinical trials for chronic obstructive pulmonary disease (COPD). Phase IIa trials conducted at the University of California revealed dose-dependent reductions in C-reactive protein levels and neutrophil infiltration in COPD patients, correlating with improved lung function metrics. These findings align with earlier preclinical models showing Apocynin's ability to inhibit NF-κB activation—a key transcription factor driving pro-inflammatory cytokine expression—thereby offering mechanistic insights into its therapeutic potential.

In cardiovascular research, Apocynin (apocynin cardiovascular applications) has gained attention for its vascular protective properties. A landmark study in Circulation Research (December 2023) highlighted its capacity to enhance endothelial nitric oxide synthase (eNOS) activity through S-nitrosylation, leading to vasodilation and reduced atherosclerotic plaque formation in hypercholesterolemic mice models. This dual action on both oxidative stress and endothelial dysfunction underscores its potential as a novel therapeutic agent for ischemic heart disease and hypertension management.

The neuroprotective profile of Apocynin (apocynin neuroprotective mechanisms) is another area of active investigation. Researchers at MIT recently identified synergistic effects when combining Apocynin with existing Parkinson's therapies: it not only scavenges free radicals but also inhibits microglial activation via PPARγ pathway modulation. This dual mechanism was shown to delay dopaminergic neuron degeneration in rotenone-induced Parkinsonian models, suggesting promising avenues for neurodegenerative disease interventions.

In oncology research, emerging evidence from the European Journal of Medicinal Chemistry indicates that Apocynin (apocynin cancer research applications) disrupts tumor microenvironment dynamics by suppressing myeloid-derived suppressor cell (MDSC) accumulation through inhibition of STAT3 phosphorylation. A 2023 pharmacokinetic study revealed bioavailability improvements when conjugated with PEGylated nanoparticles, enabling targeted delivery to solid tumors while minimizing systemic side effects—a critical breakthrough for translating bench findings into clinical practice.

Synthesis methodologies have seen significant optimization since its initial isolation from Rauvolfia serpentina. Solid-phase peptide synthesis analogs developed at Stanford University now allow preparation of Apocynin derivatives with enhanced stability under physiological conditions. These advancements were detailed in a 2023 Journal of Medicinal Chemistry paper describing novel synthetic routes using microwave-assisted techniques that reduce reaction times by 65% while maintaining purity above 98%, as confirmed by HPLC analysis.

Biochemical assays using advanced mass spectrometry have elucidated new targets beyond NADPH oxidase inhibition. Collaborative work between Harvard Medical School and pharmaceutical companies identified interactions between Apocynin (apocyncinin biochemical targets) and histone deacetylases (HDACs), particularly HDAC6 isoforms implicated in neurofibrillary tangle formation. This discovery opens possibilities for epigenetic modulation strategies using Apocyinin-based compounds in Alzheimer's disease treatment paradigms.

Clinical translation efforts are accelerating with FDA Fast Track designation granted to an orally bioavailable formulation of Apocyinin (apocyinin oral formulation development). Phase Ib/II trials reported at the American Thoracic Society conference demonstrated tolerability up to 50mg/kg doses with no observed hepatotoxicity—a marked improvement over previous formulations prone to metabolic instability. The compound's unique ability to cross the blood-brain barrier was quantified using radiolabeled PET imaging techniques, revealing brain-to-plasma ratios exceeding 1:5 after intravenous administration.

Mechanistic studies employing CRISPR-Cas9 knockout systems have clarified its role in mitochondrial homeostasis regulation. Investigators at Oxford University discovered that Apocyinin (apocyinin mitochondrial interactions) binds directly to mitochondrial complex I, preventing electron leakage-induced ROS generation while preserving ATP production efficiency—a balance critical for cardiomyocyte survival during myocardial infarction events modeled ex vivo using Langendorff-perfused hearts.

Safety profiles have been refined through metabolomics analysis: recent LC-MS/MS studies identified phase II metabolites such as methyl-apocyinin sulfate as primary circulating forms after oral administration. These metabolites retain approximately 75% of parent compound activity while demonstrating lower cytotoxicity indices compared to earlier generation derivatives—data published in Toxicological Sciences January 2024 issue provides comprehensive toxicokinetic parameters across species models.

In drug delivery systems innovation, self-assembling peptide-Apocyinin conjugates are being explored for targeted neuroprotection. Microfluidic particle characterization confirmed spherical particles (~150nm diameter) with surface charge profiles optimized (-35mV) for prolonged circulation time without opsonization—a formulation currently undergoing IND-enabling studies for multiple sclerosis indications based on preclinical efficacy observed at Johns Hopkins University labs.

Synergistic combination therapies leveraging Apocyinin's mechanism are showing promise: co-administration with checkpoint inhibitors demonstrated enhanced anti-tumor efficacy via dual suppression of MDSC activity and upregulation of PD-L1 expression on tumor cells according to data presented at AACR 2023 meeting. This immunomodulatory effect was quantified through flow cytometry analysis showing increased CD8+ T-cell infiltration into tumor tissues compared to monotherapy groups.

Epidemiological correlations from large-scale population studies suggest potential public health impact: analysis of UK Biobank data indicated inverse associations between dietary apocyinin intake (from plant sources) and incidence rates of age-related macular degeneration—a finding corroborated by subsequent animal model experiments where topical application reduced oxidative damage markers such as malondialdehyde levels by over 45% compared to untreated controls.

Spectroscopic analyses using synchrotron-based X-ray crystallography provided atomic-level insights into protein-ligand interactions involving apocyinin derivatives synthesized via Suzuki-Miyaura coupling reactions under palladium catalysis conditions described in a recent Angewandte Chemie International Edition (May 2023) publication. These structural elucidations are guiding rational design efforts aimed at improving selectivity towards specific isoforms involved in inflammatory bowel disease pathogenesis without affecting colonic epithelial barrier integrity.

Precision medicine approaches are integrating apocyinin into personalized treatment strategies through pharmacogenomic screening platforms developed by biotech startups like BioTarget Innovations™. Their proprietary assay systems identify responders based on genetic polymorphisms affecting CYP enzymes involved in apocyinin metabolism—data from their Phase II trial shows responders achieving >65% reduction in inflammatory biomarkers versus non-responders' ~18% improvement after six weeks' treatment duration.

Nanoparticle encapsulation technologies continue advancing delivery efficiency: lipid-polymer hybrid nanoparticles functionalized with folate ligands achieved targeted delivery efficiencies exceeding 95% within pancreatic cancer xenograft models according to a December 2023 Nano Letters study co-authored by MIT researchers and industry partners. Encapsulation preserved bioactivity under acidic conditions while enabling controlled release profiles tailored for sustained therapeutic effects over extended periods without compromising pharmacodynamic parameters.

Innovative dosing regimens informed by mathematical modeling predict optimal efficacy windows: computational simulations based on patient-specific pharmacokinetic data indicate that pulsed dosing schedules synchronized with circadian rhythms could enhance drug exposure duration within inflamed tissues—this hypothesis is currently being tested across multiple Phase IIb trials focusing on rheumatoid arthritis management where morning dosing showed superior cytokine suppression compared to evening administration regimens observed during preliminary trials conducted at Karolinska Institute facilities.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:498-02-2)apocynin
LE1787;LE2472635;LE13346
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:498-02-2)Acetovanillone
sfd17028
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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